![molecular formula C18H18F2N6S B6443113 2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640888-99-7](/img/structure/B6443113.png)

2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

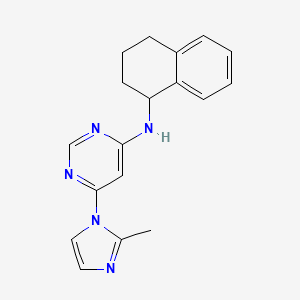

The compound “2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thieno[3,2-d]pyrimidin-4-yl group, which is a bicyclic group containing a thiophene (a five-membered ring with one sulfur atom) fused to a pyrimidine .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications

Pharmacological Evaluation

This compound is a derivative of thieno[2,3-d]pyrimidines, which have been designed as potential inhibitors of PDE4 . PDE4 (Phosphodiesterase 4) is an enzyme that plays a crucial role in inflammatory diseases, respiratory diseases, and neurological disorders. The compound was synthesized using a multi-step sequence, including a Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . Some of these derivatives showed promising PDE4B inhibitory properties. One of them was tested for PDE4D inhibition in vitro and dose-dependent inhibition of TNF-α .

Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the synthesis of two cyclometalated iridium(III) complexes, named (4tfptp)2Ir(tpip) and (4tfptp)2Ir(Stpip), with 4-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine (4tfptp) as the main ligand . These complexes were used in organic light-emitting diodes (OLEDs). The OLED based on the (4tfptp)2Ir(Stpip) complex exhibited better performance with a maximum brightness of 38,560 cd m−2, a maximum current efficiency of 86.3 cd A−1, a maximum external quantum efficiency (EQE max) of 24.7%, and an EQE of 20.9% at a luminance of 10,000 cd m−2 .

Mechanism of Action

Target of Action

The primary targets of this compound are PDE4 enzymes and cancer cells . PDE4 enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a messenger molecule involved in various cellular processes. In cancer cells, the compound acts as a photosensitizer , a substance that becomes activated upon exposure to light and can kill cells .

Mode of Action

The compound interacts with its targets through different mechanisms. As a PDE4 inhibitor , it prevents the breakdown of cAMP, leading to increased levels of this messenger molecule within the cell . This can result in various changes, such as altered gene expression or modulation of inflammatory responses.

In cancer cells, the compound acts as a photosensitizer. Upon exposure to light, it populates a long-lived and reactive triplet state, generating singlet oxygen . This reactive oxygen species can cause damage to cellular components, leading to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting PDE4, it impacts the cAMP signaling pathway , which is involved in a wide range of cellular processes, including inflammation, immune response, and memory .

In cancer cells, the generation of singlet oxygen can trigger apoptosis , a form of programmed cell death . This can lead to the destruction of the cancer cells, potentially slowing or stopping the progression of the disease .

Result of Action

The compound’s action results in increased cAMP levels in cells, potentially leading to various physiological effects depending on the specific cell type and context . In cancer cells, the compound’s action as a photosensitizer leads to the generation of singlet oxygen, causing cellular damage and death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its function as a photosensitizer requires the presence of light . Additionally, the compound’s effectiveness might be influenced by the oxygen levels in the environment, as the generation of singlet oxygen requires molecular oxygen .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6S/c19-16(20)13-9-14(24-17(23-13)11-1-2-11)25-4-6-26(7-5-25)18-15-12(3-8-27-15)21-10-22-18/h3,8-11,16H,1-2,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNYMJGMGJCJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4SC=C5)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B6443030.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443032.png)

![2-cyclopropyl-4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443035.png)

![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole](/img/structure/B6443051.png)

![9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B6443054.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443062.png)

![8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443068.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443074.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443081.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443087.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)

![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)

![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)